molecular formula C17H21N3O2 B2598138 N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203319-03-2

N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2598138
CAS No.: 1203319-03-2
M. Wt: 299.374
InChI Key: VPTSZDZBSJTCTC-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethyl-substituted phenyl group and an isopropyl-substituted pyrimidinone moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The final step involves the acylation of the pyrimidinone derivative with 2-ethylphenyl acetic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyrimidinone rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
  • N-(2-ethylphenyl)-2-(4-isopropyl-6-hydroxypyrimidin-1(6H)-yl)acetamide

Uniqueness

N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific substitution pattern on the pyrimidinone ring and the ethylphenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-13-7-5-6-8-14(13)19-16(21)10-20-11-18-15(12(2)3)9-17(20)22/h5-9,11-12H,4,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTSZDZBSJTCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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